molecular formula C13H17N3O B12219244 N-[(1H-1,3-benzodiazol-2-yl)methyl]-N,2-dimethylpropanamide

N-[(1H-1,3-benzodiazol-2-yl)methyl]-N,2-dimethylpropanamide

Cat. No.: B12219244
M. Wt: 231.29 g/mol
InChI Key: WMISDWLJGJGFRR-UHFFFAOYSA-N
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Description

N-[(1H-1,3-benzodiazol-2-yl)methyl]-N,2-dimethylpropanamide is a chemical compound with the molecular formula C12H15N3O It is a derivative of benzimidazole, a bicyclic compound that contains fused benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-N,2-dimethylpropanamide typically involves the reaction of benzimidazole derivatives with appropriate amides. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction conditions are generally mild, and the product is obtained in high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-benzodiazol-2-yl)methyl]-N,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

N-[(1H-1,3-benzodiazol-2-yl)methyl]-N,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-N,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-1,3-benzodiazol-2-yl)methyl]-N,2-dimethylpropanamide is unique due to its specific combination of a benzimidazole ring with a dimethylpropanamide group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N,2-dimethylpropanamide

InChI

InChI=1S/C13H17N3O/c1-9(2)13(17)16(3)8-12-14-10-6-4-5-7-11(10)15-12/h4-7,9H,8H2,1-3H3,(H,14,15)

InChI Key

WMISDWLJGJGFRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C)CC1=NC2=CC=CC=C2N1

Origin of Product

United States

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